molecular formula C7H7F3N2 B13116784 6-(2,2,2-Trifluoroethyl)pyridin-2-amine

6-(2,2,2-Trifluoroethyl)pyridin-2-amine

Cat. No.: B13116784
M. Wt: 176.14 g/mol
InChI Key: IGSZOJHZNMNIRM-UHFFFAOYSA-N
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Description

6-(2,2,2-Trifluoroethyl)pyridin-2-amine is a pyridine derivative featuring an amine group at position 2 and a 2,2,2-trifluoroethyl substituent at position 6. This compound is of interest in medicinal chemistry and materials science due to the unique electronic effects of fluorine substituents .

Properties

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

IUPAC Name

6-(2,2,2-trifluoroethyl)pyridin-2-amine

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)4-5-2-1-3-6(11)12-5/h1-3H,4H2,(H2,11,12)

InChI Key

IGSZOJHZNMNIRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,2-Trifluoroethyl)pyridin-2-amine typically involves the introduction of the trifluoroethyl group to the pyridine ring. One common method involves the reaction of pyridin-2-amine with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-(2,2,2-Trifluoroethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amines with different alkyl groups .

Scientific Research Applications

6-(2,2,2-Trifluoroethyl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,2,2-Trifluoroethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This can lead to the modulation of various biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table highlights key structural analogs and their substituent effects:

Compound Name Substituent at Position 6 Core Structure Molecular Formula Key Properties/Notes
6-(Trifluoromethyl)pyridin-2-amine –CF₃ Pyridine C₆H₅F₃N₂ Higher electron-withdrawing effect than –CH₂CF₃; lower steric bulk
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine –OCH₂CF₃ (ether linkage) Pyridine C₇H₆ClF₃N₂O Enhanced solubility due to ether oxygen; reduced lipophilicity compared to –CH₂CF₃
N-Methyl-N-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyridin-2-amine –CH₂CF₃ (on pyrazole ring) Pyridine C₁₂H₁₂F₃N₅ Hybrid pyridine-pyrazole system; trifluoroethyl group increases metabolic stability
5-(Trifluoromethoxy)pyridin-2-amine –OCF₃ (at position 5) Pyridine C₆H₅F₃N₂O Positional isomerism alters electronic distribution; moderate similarity (0.81) to target
4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine –CF₃ (on pyrimidine core) Pyrimidine C₉H₆F₃N₃S Pyrimidine core reduces basicity compared to pyridine derivatives

Physicochemical Properties

  • pKa : Pyridin-2-amine derivatives typically exhibit pKa values between 3–6 due to the electron-withdrawing effects of fluorine. For example, 2-(6-chloropyridin-2-yl)-2,2-difluoroethan-1-amine has a predicted pKa of 6.18, influenced by adjacent fluorine atoms .
  • Thermal Stability : Trifluoromethyl/ethyl groups generally improve thermal stability. For instance, 6-(trifluoromethyl)pyridin-2-amine derivatives show melting points >100°C, while trifluoroethoxy analogs (e.g., 2-chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine) have lower melting points due to increased flexibility .

Biological Activity

6-(2,2,2-Trifluoroethyl)pyridin-2-amine is a fluorinated organic compound notable for its potential applications in pharmaceuticals and agrochemicals. Its unique structure, characterized by a pyridine ring substituted with a trifluoroethyl group at the sixth position and an amino group at the second position, enhances its lipophilicity and metabolic stability. This article explores the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and relevant research findings.

Structural Characteristics

The molecular formula of 6-(2,2,2-trifluoroethyl)pyridin-2-amine is C8_{8}H8_{8}F3_{3}N. The trifluoroethyl group increases the compound's lipophilicity, which can significantly influence its biological interactions and reactivity.

Property Value
Molecular FormulaC8_{8}H8_{8}F3_{3}N
Molecular Weight201.15 g/mol
LipophilicityEnhanced due to trifluoroethyl

Synthesis Methods

The synthesis of 6-(2,2,2-trifluoroethyl)pyridin-2-amine typically involves the reaction of 2-amino-pyridine with a trifluoroethylating agent under basic conditions. This method allows for the efficient introduction of the trifluoroethyl group, which is crucial for enhancing the compound's biological properties.

Research indicates that 6-(2,2,2-trifluoroethyl)pyridin-2-amine interacts with various biological targets such as enzymes and receptors. Interaction studies have shown that this compound exhibits significant binding affinity to certain proteins involved in metabolic pathways. The trifluoroethyl moiety enhances interactions with lipid membranes and proteins, potentially modulating enzyme activity and receptor binding.

Case Studies and Research Findings

  • Antiparasitic Activity : A study focused on identifying new chemotypes against Trypanosoma brucei, a parasite responsible for sleeping sickness, highlighted the potential of compounds similar to 6-(2,2,2-trifluoroethyl)pyridin-2-amine. These compounds showed promising activity against T. brucei with selectivity over human liver cells .
    Compound Activity Selectivity
    NEU-1106Potent against T. brucei>100-fold over HepG2
    NEU-4854Improved ADME propertiesHigh selectivity
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer development. The introduction of the trifluoroethyl group has been shown to enhance potency compared to non-fluorinated analogs .
  • Pharmacokinetics : The lipophilicity imparted by the trifluoroethyl group contributes to favorable pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Enhanced metabolic stability has been observed in compounds featuring this moiety .

Comparative Analysis with Similar Compounds

The unique properties of 6-(2,2,2-trifluoroethyl)pyridin-2-amine can be contrasted with other structurally similar compounds:

Compound Name Structural Features Biological Activity
5-(Trifluoromethyl)pyridin-2-amineTrifluoromethyl instead of trifluoroethylDifferent binding profiles
4-Amino-3-trifluoromethylpyridineAmino group at a different positionVarying pharmacological properties
6-(Difluoroethyl)pyridin-2-amineContains difluoro instead of trifluoroPotentially less lipophilic

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